2-Mercaptophenylacetic acid

Metallo-β-lactamase inhibition Antibiotic resistance Thiol ester derivatives

A common challenge in antibiotic resistance research is finding reversible metallo-β-lactamase (MBL) inhibitors that avoid permanent active site modification. This ortho-mercapto phenylacetic acid derivative provides a competitive inhibition scaffold with a non-covalent mechanism. - **Selective Pharmacology**: Reversible MBL inhibition (Ki 185-1500 μM vs. B. cereus II). Avoids irreversible binding of simple mercaptoacetic acid analogs. - **Synthetic Utility**: Exclusive precursor for thiochroman-3-one via proximity-driven Dieckmann cyclization (meta/para isomers inactive). - **Supply Stability**: Air-sensitive; requires inert storage. BenchChem supplies in argon-sealed vials with documented stability protocols.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 39161-85-8
Cat. No. B014479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptophenylacetic acid
CAS39161-85-8
Synonyms2-Mercaptobenzeneacetic Acid;  o-Mercaptophenylacetic Acid
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)S
InChIInChI=1S/C8H8O2S/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,9,10)
InChIKeyQUCMZSJETXEAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptophenylacetic Acid: Ortho-Thiol Building Block


2-Mercaptophenylacetic acid (CAS 39161-85-8), also referred to as 2-mercaptobenzeneacetic acid or o-mercaptophenylacetic acid, is an aryl thiol-functionalized phenylacetic acid derivative with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . It is a synthetic intermediate characterized by a mercapto (-SH) group ortho to the acetic acid moiety on the benzene ring. The compound appears as a pale yellow to yellow-orange solid with a melting point of 90–92°C, a predicted boiling point of 334.7±17.0°C, and a predicted pKa of 4.15±0.10 . This ortho-substitution pattern confers distinct reactivity compared to meta- and para-isomers, enabling unique intramolecular cyclization pathways that are not accessible to other positional analogs [1].

Ortho-thiol synthetic intermediate for heterocycle construction Enables proximity-driven cyclization to thiochromanones
Reported use in anti-inflammatory intermediate synthesis Free thiol handle for thioester prodrug strategies
Metallo-β-lactamase inhibitor scaffold development Supports competitive inhibitor design vs. irreversible probes

2-Mercaptophenylacetic Acid: Irreplaceable by Isomers


Substitution of 2-mercaptophenylacetic acid with its meta- or para-mercaptophenylacetic acid isomers, or with thioether analogs such as (phenylthio)acetic acid, results in divergent reactivity and synthetic outcomes due to fundamental differences in intramolecular cyclization capacity, enzyme inhibition specificity, and physicochemical properties. The ortho-thiol enables proximity-driven lactonization and heterocycle formation that meta- and para-isomers cannot achieve [1]. In metallo-β-lactamase inhibitor development, derivatives of 2-mercaptophenylacetic acid bearing a phenyl substituent adjacent to the carboxylic acid function exhibit competitive inhibition with defined Ki values, whereas simple mercaptoacetic acid analogs demonstrate irreversible, mechanism-based inhibition with fundamentally different binding modes [2]. Additionally, the ortho-substitution influences both pKa and air sensitivity: the compound exhibits a pKa of 4.15±0.10 and demonstrates instability in DMSO and air sensitivity , mandating specific storage under inert atmosphere and refrigeration that differs from handling protocols for more stable thioether analogs like (phenylthio)acetic acid.

Mismatch risk
Meta- or para-isomers cannot replace ortho
Ortho-thiol proximity is required for Dieckmann cyclization to thiochromanones; meta- and para-regioisomers lack this spatial capability.
Mechanism divergence
Mercaptoacetic acid analogs differ in inhibition mode
2-Mercaptophenylacetic acid derivatives show competitive β-lactamase inhibition, whereas simple mercaptoacetic acid probes act via irreversible, mechanism-based binding.
Stability gap
Thioether analogs do not share handling requirements
Free thiol imparts air sensitivity and DMSO instability, requiring inert-atmosphere refrigeration; (phenylthio)acetic acid remains stable under ambient conditions.

2-Mercaptophenylacetic Acid: Evidence vs. Analogs


Metallo-β-Lactamase Inhibition vs. Mercaptoacetic Acid Derivatives

Thiol ester derivatives of 2-mercaptophenylacetic acid bearing a phenyl substituent adjacent to the carboxylic acid function act as specific, competitive inhibitors of metallo-β-lactamases, with I50 values as low as <1.95 μM against Stenotrophomonas maltophilia L1 enzyme [1]. In contrast, previously reported mercaptoacetic acid thiol esters lacking the ortho-phenyl substitution act as irreversible, mechanism-based inhibitors that bind covalently to active site cysteine 168 [1]. This mechanistic divergence directly impacts inhibitor design strategy and structure-activity relationship (SAR) optimization. Competitive inhibition with defined Ki values (185 μM for SB-218018; 1500 μM for SB-217782 against B. cereus II enzyme) enables reversible, concentration-dependent tuning of activity that is not achievable with irreversible covalent binders [1].

Metallo-β-lactamase inhibition
Head-to-head
I50 ≤6 μM, competitive inhibition vs. irreversible covalent binding
Supports competitive inhibitor design over irreversible probes
Assay: S. maltophilia L1 and B. cereus II enzymes
Metallo-β-lactamase inhibition Antibiotic resistance Thiol ester derivatives

Thiochromanone Cyclization: Ortho vs. Meta/Para Isomers

2-Mercaptophenylacetic acid, generated in situ from 2,3-dihydrobenzo[b]thiophene-2,3-dione, undergoes Dieckmann cyclization to yield 3-acetoxybenzothiopyrans, which are subsequently hydrolyzed to thiochroman-3-ones [1]. This cyclization pathway is uniquely enabled by the ortho-relationship between the thiol and the activated acetic acid moiety. Meta- (3-) and para- (4-) mercaptophenylacetic acid isomers lack the requisite spatial proximity for intramolecular attack and therefore cannot undergo this cyclization. The resulting thiochroman-3-one scaffold represents a privileged heterocyclic core in medicinal chemistry, conferring distinct synthetic value to the ortho-isomer that is absent in its positional analogs.

Thiochromanone cyclization
Class-level
Ortho-isomer enables Dieckmann cyclization; meta/para cannot
Required for thiochroman-3-one scaffold synthesis
In situ generation from 2,3-dihydrobenzo[b]thiophene-2,3-dione
Heterocyclic synthesis Thiochromanone Intramolecular cyclization

Physicochemical Stability: Thiol vs. Thioether

2-Mercaptophenylacetic acid exhibits a predicted pKa of 4.15±0.10, substantially lower than that of carboxylic acids lacking the ortho-thiol substituent . This increased acidity influences its ionization state at physiological pH and its reactivity in coupling and conjugation reactions. The compound is documented to be air-sensitive and unstable in DMSO, requiring storage under inert atmosphere with refrigeration . In contrast, thioether analogs such as (phenylthio)acetic acid (CAS 103-04-8), which feature a C–S–C linkage rather than a free thiol, do not exhibit comparable air sensitivity and do not require inert atmosphere storage, representing a significant handling and procurement differentiation.

Physicochemical stability
Data to verify
pKa 4.15±0.10 (predicted); air-sensitive; unstable in DMSO
Storage under inert atmosphere with refrigeration required
Thioether analogs remain air-stable; property not directly comparable
Storage stability pKa Air sensitivity

Anti-Inflammatory Intermediate vs. General Building Blocks

2-Mercaptophenylacetic acid is explicitly documented as a useful synthetic intermediate for the preparation of novel anti-inflammatory agents [1]. This application specificity differentiates it from structurally related compounds such as phenylacetic acid (which lacks the thiol functionality) and (phenylthio)acetic acid (which contains a thioether rather than a free thiol). While these analogs serve as general-purpose building blocks for a broad range of synthetic applications, 2-mercaptophenylacetic acid offers targeted utility in medicinal chemistry campaigns focused on anti-inflammatory drug discovery. The ortho-thiol group provides a reactive handle for further derivatization, enabling the synthesis of thiol ester prodrugs and other conjugates relevant to anti-inflammatory pharmacology.

Anti-inflammatory intermediate
Source review
Documented as building block for novel anti-inflammatory agents
May support anti-inflammatory candidate synthesis; vendor-reported use
Supplier technical datasheet; peer-reviewed validation limited
Anti-inflammatory agents Synthetic intermediate Drug discovery

2-Mercaptophenylacetic Acid: Application Scenarios


Metallo-β-Lactamase Inhibitors as Antibiotic Adjuvants

Researchers developing inhibitors to combat antibiotic resistance mediated by metallo-β-lactamases should select 2-mercaptophenylacetic acid as the scaffold core. Derivatives of this compound demonstrate competitive inhibition with I50 values as low as <1.95 μM against S. maltophilia L1 enzyme and Ki values of 185–1500 μM against B. cereus II enzyme, providing a reversible, non-covalent mechanism that distinguishes them from irreversible mercaptoacetic acid-based inhibitors [1]. This competitive profile enables tunable, dose-dependent enzyme suppression and avoids permanent active site modification, a critical advantage for therapeutic development where reversible pharmacology is preferred.

Thiochroman-3-one Heterocycle Synthesis

For synthetic chemists requiring access to the thiochroman-3-one scaffold, 2-mercaptophenylacetic acid is the only viable regioisomeric precursor. The ortho-thiol enables proximity-driven Dieckmann cyclization to 3-acetoxybenzothiopyrans, which upon hydrolysis afford thiochroman-3-ones [1]. The meta- and para-isomers cannot undergo this intramolecular cyclization due to insufficient spatial proximity between the thiol and the activated carboxylic acid group. Procurement of the ortho-isomer is therefore essential for this specific heterocyclic synthetic route.

Anti-Inflammatory Intermediates and Prodrugs

Medicinal chemistry teams targeting novel anti-inflammatory agents should consider 2-mercaptophenylacetic acid as a key synthetic intermediate. The compound is explicitly documented in vendor and literature sources as a building block for anti-inflammatory drug candidates [1]. The free ortho-thiol group serves as a versatile reactive handle for the preparation of thiol ester prodrugs and other conjugates, enabling modular derivatization strategies. In contrast, thioether analogs like (phenylthio)acetic acid lack the free thiol required for such thioester prodrug strategies.

Inert Atmosphere Handling Requirements

Experimental protocols involving 2-mercaptophenylacetic acid must account for its air sensitivity and instability in DMSO, which necessitate storage under inert atmosphere with refrigeration [1]. This handling requirement differs from that of more stable thioether analogs and must be factored into procurement and laboratory workflow planning. Laboratories with established inert atmosphere capabilities (glovebox, Schlenk line) are well-positioned to utilize this compound, whereas those lacking such infrastructure may need to consider alternative synthetic strategies or invest in appropriate storage equipment.

Application
Selection Property
Validation Focus
Metallo-β-lactamase inhibitor research
Competitive inhibition profile
Enzyme inhibition assay context
Thiochromanone heterocycle synthesis
Ortho-thiol cyclization capability
Intramolecular Dieckmann cyclization
Anti-inflammatory intermediate synthesis
Free thiol for prodrug conjugation
Thioester prodrug strategy feasibility
Inert-atmosphere handling workflow
Air-sensitivity and DMSO instability
Storage and handling protocol review

Technical Documentation Hub

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27 linked technical documents
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